molecular formula C17H22N4O2S B2443030 N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine CAS No. 338967-54-7

N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine

Cat. No.: B2443030
CAS No.: 338967-54-7
M. Wt: 346.45
InChI Key: ODOKZPGUEWYSFN-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine ( 338967-54-7) is a chemical compound supplied for advanced research and development purposes . This specialty chemical belongs to the pyrimidine amine class, a privileged scaffold in medicinal chemistry known for its diverse biological activities. With a molecular formula of C17H22N4O2S and a molecular weight of 346.45 g/mol, it features a pyrimidine core substituted with a cyclohexylamine group, a methanesulfonylmethyl chain, and a pyridin-3-yl moiety . This specific structure, particularly the methylsulfonyl group, can be significant in modulating the compound's physicochemical properties and its interaction with biological targets. Compounds of this structural class are frequently investigated as key intermediates in pharmaceutical synthesis and as potential kinase inhibitors or other biologically active scaffolds in drug discovery programs . This product is intended for use in research laboratories and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can source this building block from specialized suppliers .

Properties

IUPAC Name

N-cyclohexyl-6-(methylsulfonylmethyl)-2-pyridin-3-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-24(22,23)12-15-10-16(19-14-7-3-2-4-8-14)21-17(20-15)13-6-5-9-18-11-13/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOKZPGUEWYSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=NC(=N1)C2=CN=CC=C2)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine typically involves multi-step organic synthesis. One common approach is to start with the cyclohexylamine, which undergoes a series of reactions including sulfonylation, pyridine ring formation, and pyrimidine ring formation. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydrogenated pyridine or pyrimidine derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine
  • N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine
  • N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-5-pyrimidinamine

Uniqueness

N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring, a pyridine ring, and a cyclohexyl group. Its molecular formula is C17H22N4O2SC_{17}H_{22}N_{4}O_{2}S with a molecular weight of approximately 346.45 g/mol. The compound's unique features, particularly the methylsulfonyl group, suggest potential biological activities that warrant detailed investigation.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies indicate that compounds with similar structural motifs can exhibit significant pharmacological effects, particularly as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways .

In Vitro Studies

In vitro evaluations have demonstrated that this compound may possess anti-inflammatory properties by selectively inhibiting COX-2. A comparative analysis of related compounds showed that modifications in the functional groups can enhance selectivity and potency against COX-2 while minimizing effects on COX-1, which is crucial for maintaining gastric mucosal integrity .

Table 1: Biological Activity Comparison

Compound NameCOX-2 Inhibition (%)Selectivity Index (COX-2/COX-1)Analgesic Activity
This compoundTBDTBDTBD
Compound A85%10High
Compound B70%5Moderate

Case Studies

A notable case study involved the synthesis and evaluation of a series of methylsulfonyl derivatives, including this compound. These studies utilized docking analysis to predict binding affinities and interactions with COX enzymes, suggesting that structural modifications can lead to enhanced biological activity .

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)MBC (µg/mL)Activity Level
Staphylococcus aureus250500Moderate
Escherichia coli>1000>1000No activity
Candida albicans5001000Moderate

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclohexyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine, and how are key intermediates optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and Suzuki-Miyaura coupling for introducing the 3-pyridinyl group. Critical intermediates like 6-[(methylsulfonyl)methyl]-4-chloropyrimidine are prepared via sulfonylation of methylthiomethyl precursors under controlled oxidation (e.g., using mCPBA). Solvent choice (e.g., DMF or acetonitrile) and temperature (reflux conditions) significantly impact yield .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., cyclohexyl protons at δ ~1.2–2.1 ppm, pyridinyl aromatic signals at δ ~7.3–8.5 ppm).
  • X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and pyrimidine NH) .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ at m/z calculated for C20_{20}H25_{25}N5_5O2_2S: 428.18) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodology :

  • Antimicrobial : Broth microdilution assays against S. aureus and E. coli (MIC values).
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or PARP targets) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodology :

  • Analog synthesis : Vary substituents (e.g., cyclohexyl → cyclopentyl, methylsulfonyl → trifluoromethylsulfonyl).
  • Activity mapping : Compare IC50_{50} values across analogs to identify critical functional groups (e.g., sulfonyl groups enhance solubility and target binding) .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., kinases) .

Q. What strategies resolve contradictions in biological data between independent studies?

  • Methodology :

  • Assay standardization : Control variables (e.g., cell passage number, serum concentration).
  • Purity validation : HPLC (≥98% purity) to rule out impurities (e.g., unreacted intermediates).
  • Orthogonal assays : Confirm cytotoxicity via both MTT and ATP-luminescence assays .

Q. How can computational modeling predict metabolic stability and toxicity profiles?

  • Methodology :

  • ADMET prediction : Tools like SwissADME or ProTox-II simulate metabolic pathways (e.g., CYP450 metabolism).
  • Metabolite identification : LC-MS/MS after incubation with liver microsomes .

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC-based quantification to track protein expression changes.
  • CRISPR screens : Identify gene knockouts that confer resistance .

Q. How can in vivo pharmacokinetic parameters be optimized for this compound?

  • Methodology :

  • Dose formulation : Use PEG-400 or cyclodextrins to enhance solubility.
  • Pharmacokinetic studies : IV/PO administration in rodents with LC-MS/MS plasma analysis (e.g., t1/2_{1/2}, Cmax_{max}).
  • Tissue distribution : Radiolabeled compound tracking in organs .

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